molecular formula C19H14FNO2S B2756755 N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide CAS No. 1797141-64-0

N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide

Cat. No. B2756755
CAS RN: 1797141-64-0
M. Wt: 339.38
InChI Key: ZARJPWNFDMKCJZ-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in various diseases. BTF belongs to the class of benzamides and is known for its anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Studies on fluorobenzamides, including those with thiazole and thiazolidine structures, reveal significant antimicrobial and antifungal activities. These compounds, synthesized through microwave-induced methods, exhibit potent action against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as new antimicrobial agents. The presence of a fluorine atom in the benzoyl group is crucial for enhancing this antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Cancer Research and Treatment

Fluorinated benzamides, including derivatives with benzothiazole structures, have been explored for their antitumor properties. These compounds are particularly investigated for their potential in treating breast and colorectal cancers, often focusing on their mechanism of action, which may involve the inhibition of specific cellular processes or pathways critical for cancer cell survival. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles are studied for their cytotoxic effects in vitro, targeting specific cancer cell lines and inducing cytochrome P450 expression, a key enzyme in drug metabolism and response to chemotherapeutic agents (Hutchinson et al., 2001).

Imaging and Diagnostic Applications

Compounds structurally related to N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide have been investigated for their potential in imaging and diagnostics, particularly in positron emission tomography (PET) imaging of specific receptors in the brain. These applications are crucial for the early detection and monitoring of various neurological conditions and evaluating the efficacy of therapeutic interventions (Shiue et al., 1997).

Drug Resistance Studies

Research into the multidrug resistance protein 5 (ABCC5) has shown that it can confer resistance to 5-fluorouracil, a common chemotherapeutic agent, by transporting its monophosphorylated metabolites. This highlights the importance of understanding transporter-mediated drug resistance mechanisms in cancer treatment and the potential role of structurally related benzamides in overcoming or elucidating such resistance (Pratt et al., 2005).

Material Science and Corrosion Inhibition

Some derivatives of benzamides have been explored for their role in corrosion inhibition, particularly for carbon steel in hydrochloric acid medium. This research has practical implications in industrial applications, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Fouda et al., 2020).

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARJPWNFDMKCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide

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